2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge.
Properties
Molecular Formula |
C17H14FN5O3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C17H14FN5O3S/c18-12-4-2-1-3-11(12)16-21-22-17(23(16)19)27-8-15(24)20-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9,19H2,(H,20,24) |
InChI Key |
APDPHXRJLZTSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2-fluorobenzonitrile with hydrazine hydrate to form 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole.
Thiol Addition: The triazole compound is then reacted with thiourea to introduce the sulfanyl group, forming 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl sulfanyl.
Acetamide Formation: Finally, the sulfanyl triazole is reacted with N-(1,3-benzodioxol-5-yl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug development.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its triazole ring is known to interact with various enzymes and receptors, making it a promising lead compound for the development of new therapeutics.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The benzodioxole moiety can further stabilize the compound’s interaction with its target, leading to enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its closest analogs:
Key Insights :
Substituent Effects: Position 5 (Triazole Ring): The 2-fluorophenyl group in the target compound may confer better metabolic stability compared to pyridyl (AS111) or chlorophenyl (Analog 3) substituents due to fluorine’s electronegativity and small atomic radius .
Pharmacological Performance: Anti-inflammatory activity correlates with hydrophobic interactions in COX-2’s active site. AS111’s 12 hydrophobic interactions surpass diclofenac, while the target compound’s benzodioxole may mimic similar binding . Antimicrobial activity is enhanced by electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring, as seen in Analog 4 (MIC: 25 µg/mL against S. aureus) .
Synthetic and Physicochemical Properties :
- Melting points for triazole derivatives range from 90–184°C, influenced by substituents (e.g., allyl groups lower melting points) .
- The target compound’s benzodioxole group may require polar aprotic solvents (e.g., DMF:EtOH) for recrystallization, similar to Analog 2 .
Research Findings and Limitations
- Anti-Inflammatory SAR : Fluorine and chlorine substituents at position 5 improve COX-2 inhibition, but the benzodioxole group’s role remains untested in vivo .
- Metabolic Stability : A related triazole-acetamide (PKR-173) exhibits rapid serum clearance (t₁/₂ = 0.32 h), suggesting the target compound may require structural optimization for sustained efficacy .
- Gaps in Data : Direct comparisons of the benzodioxole-containing analog with AS111 or diclofenac are absent in the evidence, necessitating further in vitro/in vivo studies.
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